REACTION_SMILES
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[BrH:28].[CH3:21][N:22]([CH2:23][CH2:24][CH2:25][Cl:26])[CH3:27].[CH3:29][S:30]([CH3:31])=[O:32].[CH3:34][CH2:35][O:36][C:37](=[O:38])[CH3:39].[CH3:40][C:41](=[O:42])[CH3:43].[F:3][c:4]1[cH:5][cH:6][c:7]([CH:10]2[O:11][CH2:12][c:13]3[cH:14][c:15]([C:19]#[N:20])[cH:16][cH:17][c:18]32)[cH:8][cH:9]1.[H-:1].[Na+:2].[OH2:33]>>[Br-:28].[F:3][c:4]1[cH:5][cH:6][c:7]([C:10]2([CH2:25][CH2:24][CH2:23][NH+:22]([CH3:21])[CH3:27])[O:11][CH2:12][c:13]3[cH:14][c:15]([C:19]#[N:20])[cH:16][cH:17][c:18]32)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2c(c1)COC2c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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[Br-]
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Name
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Type
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product
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Smiles
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C[NH+](C)CCCC1(c2ccc(F)cc2)OCc2cc(C#N)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |